molecular formula C19H19F3N2O4S B11575737 Butyl 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate

Butyl 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate

Cat. No.: B11575737
M. Wt: 428.4 g/mol
InChI Key: PSFNCFLRNXVTOF-UHFFFAOYSA-N
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Description

BUTYL 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANOATE is a complex organic compound that features a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANOATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Construction of the Pyrimidine Ring: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Formation of the Propanoate Ester: The final step involves esterification reactions using butanol and propanoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore in the design of new therapeutic agents. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of BUTYL 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could participate in π-π stacking interactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol

Uniqueness

BUTYL 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANOATE is unique due to the presence of the trifluoromethyl group and the combination of benzodioxole and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19F3N2O4S

Molecular Weight

428.4 g/mol

IUPAC Name

butyl 3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C19H19F3N2O4S/c1-2-3-7-26-17(25)6-8-29-18-23-13(10-16(24-18)19(20,21)22)12-4-5-14-15(9-12)28-11-27-14/h4-5,9-10H,2-3,6-8,11H2,1H3

InChI Key

PSFNCFLRNXVTOF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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